Phenyltrimethylammonium tetrafluoroborate
Overview
Description
Phenyltrimethylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C9H14BF4N. It is known for its stability and utility in various chemical reactions, particularly in organic synthesis and catalysis. This compound is often used as a reagent in the formation of carbon-phosphorus (C–P) bonds, which are crucial in the synthesis of organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltrimethylammonium tetrafluoroborate can be synthesized through the reaction of phenyltrimethylammonium chloride with sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium, where the chloride ion is replaced by the tetrafluoroborate ion, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyltrimethylammonium tetrafluoroborate primarily undergoes substitution reactions. One notable reaction is the nickel-catalyzed phosphorylation, where the compound reacts with H-phosphonates to form arylphosphonates. This reaction involves the replacement of the C–N bond with a C–P bond .
Common Reagents and Conditions:
Nickel Catalyst: Used to facilitate the phosphorylation reaction.
H-Phosphonates: Reactants that form the C–P bond.
Major Products: The primary products of these reactions are arylphosphonates, which are valuable intermediates in the synthesis of various organophosphorus compounds .
Scientific Research Applications
Phenyltrimethylammonium tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of C–P bonds, which are essential in the synthesis of organophosphorus compounds.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
Materials Science: Employed in the development of new materials, such as perovskites, where it acts as an interlayer spacer to improve charge transport and stability.
Medicinal Chemistry: Utilized in the synthesis of bioactive molecules and pharmaceuticals, particularly those containing phosphorus atoms.
Mechanism of Action
The mechanism of action of phenyltrimethylammonium tetrafluoroborate in chemical reactions involves the activation of the C–N bond, which is then replaced by a C–P bond through a nickel-catalyzed process. The nickel catalyst facilitates the cleavage of the C–N bond and the formation of the C–P bond, resulting in the synthesis of arylphosphonates .
Comparison with Similar Compounds
Phenyltrimethylammonium tetrafluoroborate can be compared with other quaternary ammonium salts, such as:
Methyltrimethylammonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a phenyl group.
Ethyltrimethylammonium Tetrafluoroborate: Contains an ethyl group instead of a phenyl group.
Benzyltrimethylammonium Tetrafluoroborate: Features a benzyl group in place of the phenyl group.
Uniqueness: The phenyl group in this compound provides unique electronic and steric properties, making it particularly effective in certain catalytic and synthetic applications. Its ability to form stable C–P bonds distinguishes it from other quaternary ammonium salts .
Properties
IUPAC Name |
trimethyl(phenyl)azanium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BF4/c1-10(2,3)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZRZCUKCKPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17594-95-5 | |
Record name | Benzenaminium, N,N,N-trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17594-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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